Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Description
Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with chloro, phenyl, and a triazolobenzothiazole-linked acetyl amino group. This structure combines multiple pharmacophoric motifs, including the 1,2,4-triazole, benzothiazole, and thiophene rings, which are associated with diverse biological activities such as antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its molecular formula is C23H17ClN4O3S3 (assuming methyl ester substitution), with a molecular weight of approximately 509.0 g/mol (calculated).
Properties
IUPAC Name |
methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S3/c1-30-20(29)17-16(12-7-3-2-4-8-12)18(23)33-19(17)24-15(28)11-31-21-25-26-22-27(21)13-9-5-6-10-14(13)32-22/h2-10H,11H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNDCIACIYEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate” is a complex molecule that contains a 1,2,4-triazole moiety. Compounds with the 1,2,4-triazole moiety are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The mode of action of this compound is likely to involve interactions with its target enzymes. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors, which can lead to changes in the activity of the target enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if the compound inhibits carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body. If it inhibits cholinesterase, it could impact nerve signal transmission. .
Pharmacokinetics
Compounds with the 1,2,4-triazole moiety are generally well-absorbed and distributed in the body. The metabolism and excretion of these compounds can vary depending on their specific structures.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease. .
Biological Activity
Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a thiophene core substituted with a chloro group, a phenyl group, and a triazolo-benzothiazole moiety. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to methyl 5-chloro-4-phenyl derivatives. For instance, compounds containing the triazolo-benzothiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways.
Key Findings:
- Cell Lines Tested: DLD-1 and HT-29 human colorectal cancer cells.
- Mechanism: Induction of apoptosis confirmed by Annexin V binding assays and flow cytometry analysis of mitochondrial membrane potential.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Triazolo-benzothiazole derivative | 0.5 - 1.0 | DLD-1 | Apoptosis via caspase activation |
| Methyl derivative | 0.7 - 1.2 | HT-29 | Mitochondrial pathway activation |
Antimicrobial Activity
The benzothiazole derivatives have also been evaluated for their antimicrobial properties. These compounds exhibited moderate to good activity against various bacterial strains, suggesting their potential as antibiotic agents.
Research Highlights:
- Tested Strains: Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC): Ranged from 10 to 50 µg/mL depending on the structural modifications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry focused on a series of triazolo-benzothiazole derivatives, including methyl 5-chloro derivatives. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in colorectal cancer cells through caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of M. tuberculosis. The results demonstrated that certain modifications in the benzothiazole structure enhanced activity against resistant strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth. The presence of the triazole and benzothiazole moieties in the compound suggests potential as a multi-targeted anticancer agent. A study demonstrated that derivatives of benzothiazole and triazole showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration with this compound .
Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Preliminary docking studies have indicated that related compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which is critical in inflammatory responses. This positions Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate as a candidate for further studies aimed at developing anti-inflammatory drugs .
Agricultural Applications
Pesticidal Properties
There is growing interest in the use of synthetic compounds as pesticides due to their effectiveness and specificity. Compounds similar to this compound have shown efficacy against various agricultural pests. For instance, triazole derivatives have been noted for their fungicidal properties. This compound could be evaluated for its potential use in crop protection against fungal pathogens .
Material Science
Polymer Chemistry
The incorporation of such complex organic compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into similar thiophene-based compounds has indicated their utility in creating conductive polymers and organic electronic materials. This suggests potential applications in developing advanced materials for electronics and photovoltaics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with similar compounds. |
| Study B | Anti-inflammatory Effects | Demonstrated inhibition of 5-lipoxygenase by triazole derivatives in vitro. |
| Study C | Agricultural Use | Evaluated the effectiveness of triazole derivatives as fungicides against common plant pathogens. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS 300557-84-0) This analogue differs only in the ester group (ethyl vs. methyl). It has a molecular formula of C23H18N4O3S3 and a molecular weight of 494.6 g/mol.
b. 3-(α-Naphthylmethylene)-6-aryl/alkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
These compounds, such as 4b and 4d (from ), replace the thiophene core with a thiadiazole ring and feature α-naphthyl substituents. They exhibit moderate antimicrobial and herbicidal activities, with 4b showing 60% inhibition against Xanthomonas oryzae at 500 ppm. However, their simpler structures lack the benzothiazole moiety, reducing target specificity compared to the target compound .
c. 3-Pyridyl-substituted Triazolothiadiazoles
Compounds like 2a–2s () incorporate pyridyl groups, enhancing water solubility via hydrogen bonding. For instance, 2s demonstrated 89% vasodilation activity in rat aortic rings at 10 μM. The absence of the thiophene-carboxylate group in these analogues limits their structural similarity to the target compound but highlights the role of heteroaromatic diversity in bioactivity .
Physicochemical Properties
Preparation Methods
Construction of the Thiophene Backbone
The 5-chloro-4-phenylthiophene-3-carboxylate framework is synthesized via a Knoevenagel condensation followed by cyclization . A representative protocol involves:
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Condensation : Ethyl acetoacetate and phenylacetaldehyde undergo Knoevenagel condensation in the presence of piperidine, yielding an α,β-unsaturated ketone.
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Cyclization : Treatment with sulfur and morpholine in dimethylformamide (DMF) facilitates thiophene ring formation.
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Chlorination : Electrophilic chlorination using in introduces the 5-chloro substituent (Yield: 78%).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Piperidine, DMF, 80°C, 6h | 85 |
| Cyclization | S, morpholine, 120°C, 8h | 72 |
| Chlorination | NCS, CHCl, 0°C→RT, 4h | 78 |
Esterification and Functionalization
The carboxylic acid intermediate is methylated using diazomethane or MeOH/HSO to yield the methyl ester. Subsequent nitration at the 2-position employs fuming nitric acid in acetic anhydride, followed by reduction to the amine using and .
Synthesis of the Triazolo[3,4-b][1, Benzothiazole Sulfanyl Acetyl Group
Preparation of the Triazolo-Benzothiazole Moiety
The 1,2,4-triazolo[3,4-b]benzothiazole scaffold is synthesized via:
Sulfanyl Acetylation
The sulfanyl group is introduced via thiol-disulfide exchange :
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Thiol Activation : The triazolo-benzothiazole is treated with to generate the thiolate.
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Acetylation : Reaction with bromoacetyl bromide in tetrahydrofuran (THF) yields 2-(triazolo[3,4-b][1,benzothiazol-1-ylsulfanyl)acetyl bromide (Yield: 58%).
Coupling of Thiophene and Triazolo-Benzothiazole Moieties
Amide Bond Formation
The amine-functionalized thiophene reacts with the sulfanyl acetyl bromide under Schotten-Baumann conditions :
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Activation : The acetyl bromide is treated with in dichloromethane (DCM).
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Coupling : Addition of the thiophene amine at 0°C, followed by stirring at room temperature for 12h, affords the final product (Yield: 62%).
Optimization Insights :
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Solvent Effects : DCM outperforms THF due to better solubility of intermediates.
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Catalyst Screening : increases yield to 70% compared to DIPEA alone.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Scale-Up Considerations and Industrial Relevance
Challenges in Batch Processing
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the triazolo-benzothiazole core can be prepared via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by coupling with a thiophene-carboxylate precursor. Microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) may enhance reaction efficiency compared to classical thermal methods . Key intermediates like 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid should be purified via recrystallization (ethanol/water) to ensure reactivity in subsequent amide bond formation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid).
- 1H/13C NMR : Assign peaks to specific functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios (e.g., expected deviation <0.3%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used).
- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., triazolo-thiadiazoles) to identify conserved pharmacophores .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., protein kinases). Focus on the triazolo-benzothiazole moiety’s interaction with catalytic lysine residues .
- QSAR Studies : Correlate substituent modifications (e.g., chloro vs. methoxy groups) with activity data to prioritize synthetic targets .
Q. What are the key stability challenges for this compound under experimental conditions?
- Methodological Answer :
- Photodegradation : Store solutions in amber vials and avoid UV light exposure. Monitor degradation via TLC (silica gel, hexane/ethyl acetate 7:3) .
- Hydrolytic Stability : Test in PBS buffers (pH 7.4 and 4.5) at 37°C for 24–72 hours. LC-MS can identify hydrolysis products (e.g., free thiophene-carboxylic acid) .
Key Considerations for Researchers
- Stereochemical Complexity : The compound’s benzothiazole-thiophene linkage may exhibit restricted rotation, requiring dynamic NMR studies to confirm conformational stability .
- Scalability : Microwave synthesis improves yields but may require specialized equipment. Solvent-free methods offer greener alternatives but lower purity .
- Data Reproducibility : Document solvent lot numbers and cell passage numbers to minimize variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
